sodium;3,5-disulfonaphthalene-1-sulfonate
Description
Sodium;3,5-disulfonaphthalene-1-sulfonate is a chemical compound with the molecular formula C10H9NaO9S3. It is a sodium salt derivative of naphthalene trisulfonic acid. This compound is known for its high solubility in water and is commonly used in various industrial and research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H7NaO9S3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
sodium;3,5-disulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
PHLNOHAVZQJRIW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,5-disulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfuric acid, leading to the formation of naphthalene-1-sulfonic acid. Further sulfonation at the 3 and 5 positions results in the formation of naphthalene-1,3,5-trisulfonic acid. The final step involves neutralizing the trisulfonic acid with sodium hydroxide to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Sodium;3,5-disulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted naphthalene derivatives .
Scientific Research Applications
Applications Overview
-
Dyes and Pigments
- Intermediate in Dye Synthesis : Sodium 3,5-disulfonaphthalene-1-sulfonate serves as an important precursor in the synthesis of various dyes. Its ability to form stable complexes with metal ions makes it valuable in producing vibrant colors in textiles and other materials.
- Stabilization of Color : The compound aids in stabilizing the color of dyes by enhancing their solubility and interaction with substrates.
-
Surfactants
- Emulsifying Agent : This compound acts as an effective emulsifier in formulations requiring the stabilization of oil-water mixtures. Its surfactant properties are exploited in detergents and cleaning products.
- Foaming Agent : Sodium 3,5-disulfonaphthalene-1-sulfonate is also used to improve foam stability in various applications.
-
Biological Studies
- Protein Interaction Studies : Research involving this compound focuses on its interactions with proteins and cellular membranes. It has been utilized in studies to elucidate mechanisms of action in biological systems.
- Potential Biological Effects : Investigations into the biological effects of sodium 3,5-disulfonaphthalene-1-sulfonate reveal its potential roles in cellular processes, including its impact on membrane permeability.
-
Analytical Chemistry
- Chromatography Applications : The compound is employed as a reagent in high-performance liquid chromatography (HPLC) for detecting various analytes due to its ability to form ion-pair complexes that enhance retention times .
- Detection Reagent : It serves as a detection reagent for studying ion-pair behavior in chromatographic systems.
Case Study 1: Dye Production
A study demonstrated the effectiveness of sodium 3,5-disulfonaphthalene-1-sulfonate as an intermediate for synthesizing azo dyes. The research highlighted that incorporating this compound significantly improved the yield and color intensity of the final dye products. The reaction conditions optimized for this process included varying pH levels and temperatures to enhance the coupling reactions involved.
Case Study 2: Surfactant Efficacy
In another investigation focusing on surfactant applications, sodium 3,5-disulfonaphthalene-1-sulfonate was tested for its emulsifying properties in oil-water mixtures. The results indicated that this compound provided superior emulsion stability compared to traditional surfactants, making it suitable for formulations requiring long-lasting emulsions.
Mechanism of Action
The mechanism of action of sodium;3,5-disulfonaphthalene-1-sulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium;3,6-disulfonaphthalene-1-sulfonate
- Naphthalene-1,3,5-trisulfonic acid, sodium salt
- Naphthalene-1,3,6-trisulfonic acid, sodium salt
Uniqueness
Sodium;3,5-disulfonaphthalene-1-sulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry .
Biological Activity
Sodium 3,5-disulfonaphthalene-1-sulfonate (SDS) is an organic compound characterized by a naphthalene backbone with three sulfonate groups, contributing to its high polarity and water solubility. This unique structure plays a significant role in its biological activity, making it a subject of interest in various scientific studies.
SDS is primarily used as a surfactant and dye intermediate due to its ability to interact with biological systems. Its high solubility allows it to function effectively in aqueous environments, which is crucial for its applications in biochemical processes and industrial settings. The compound's interactions with proteins and membranes have been studied extensively, revealing its potential effects on cellular functions.
Toxicological Studies
A notable study assessed the toxicological effects of SDS on rat models over a 28-day period. The study reported that at high doses (1,000 mg/kg/day), the compound induced several changes indicative of organ toxicity, particularly affecting the kidneys. Observations included:
- Renal tubular vacuolation : Noted in both male and female rats, suggesting possible degenerative changes.
- Changes in clinical chemistry : Elevated bilirubin levels were recorded, which may have resulted from interference with assay procedures rather than direct toxicity.
- Histopathological findings : Alterations in organ weights were noted, alongside discolored kidneys due to pigment accumulation believed to be SDS .
Genotoxicity Assessment
Genotoxicity studies using the Salmonella typhimurium reverse mutation assay indicated that SDS was not mutagenic in the tested bacterial strains, both with and without metabolic activation provided by rat liver S9 fraction. This suggests that SDS does not pose a significant risk for inducing genetic mutations under the conditions tested .
Interaction with Biological Systems
SDS's interactions with human organic anion transporters (OATs) have been investigated to understand its pharmacokinetic behavior better. Research indicates that SDS can influence the transport of various drugs through OAT1 and OAT3, which are critical for the renal excretion of organic anions. These interactions can affect drug efficacy and toxicity profiles in therapeutic contexts .
Comparative Analysis with Other Compounds
To illustrate the uniqueness of SDS, a comparison with other sulfonated compounds is presented below:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sodium 1-naphthalenesulfonate | C10H9NaO3S | Contains only one sulfonate group |
| Sodium 3-aminonaphthalene-1,5-disulphonate | C10H9NNaO6S2 | Contains amino group; different biological activity |
| Sodium 5,8-dicarboxynaphthalene-2-sulfonate | C10H8NaO6S | Contains carboxyl groups; different reactivity |
| Sodium 4-formylbenzenesulfonate | C7H7NaO3S | Contains an aldehyde group; distinct functional properties |
SDS's multiple sulfonate groups enhance its solubility and reactivity compared to these compounds, making it particularly valuable in applications requiring high levels of polarity and interaction with aqueous systems.
In Vitro Studies
In vitro studies have demonstrated SDS's capacity to influence cell viability across various cell lines using assays such as MTT. These studies typically evaluate the compound's cytotoxic effects and potential therapeutic applications against different disease models .
Environmental Impact
Research has also highlighted the role of SDS in environmental contexts, particularly regarding its efficacy in removing organic contaminants from wastewater. Its surfactant properties allow for superior adsorptive removal of anionic azo dyes from aqueous solutions, showcasing its potential utility in environmental remediation efforts .
Q & A
Basic Research Questions
Q. What methodological steps ensure high-purity synthesis of sodium 3,5-disulfonaphthalene-1-sulfonate?
- Answer: The synthesis involves sulfonation of naphthalene derivatives using controlled sulfuric acid concentrations, followed by neutralization with sodium hydroxide. Purification can be achieved via recrystallization in aqueous ethanol. Purity validation requires titration (e.g., permanganate titration for sulfonate quantification) and spectroscopic characterization (e.g., UV-Vis or NMR) . For reagent-grade purity, adhere to USP guidelines for sulfonate salts, including strict pH control and exclusion of oxidizing agents during storage .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): To confirm sulfonate group positioning and aromatic proton environments.
- Infrared Spectroscopy (IR): Detect symmetric/asymmetric S-O stretching bands (~1050–1200 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Employ ion-pair chromatography with sodium alkylsulfonates (e.g., sodium 1-decanesulfonate) to separate isomers .
- Elemental Analysis: Verify sulfur and sodium content via combustion analysis .
Q. How does pH influence the stability of sodium 3,5-disulfonaphthalene-1-sulfonate in aqueous solutions?
- Answer: The compound is stable in neutral to slightly alkaline conditions (pH 7–9). Acidic environments (pH < 3) risk sulfonic acid group protonation, leading to precipitation. Monitor stability using UV-Vis absorbance at 260–280 nm and validate with periodic HPLC retention time checks .
Advanced Research Questions
Q. How can ion-pair chromatography be optimized to resolve isomers of sulfonated naphthalenes?
- Answer:
- Mobile Phase: Use 10 mM sodium 1-decanesulfonate in a 70:30 water-acetonitrile mixture with 0.1% trifluoroacetic acid to enhance retention time differences.
- Column: C18 reverse-phase column (5 µm particle size, 250 mm length).
- Detection: UV at 254 nm for aromatic systems.
- Validation: Compare retention times against synthesized isomer standards .
Q. What strategies address contradictory UV-Vis spectral data caused by solvent polarity?
- Answer:
- Solvent Screening: Test solvents of varying polarity (water, methanol, DMSO) and document λₘₐₓ shifts.
- pH Adjustment: Add phosphate buffers (e.g., dibasic sodium phosphate TS) to stabilize sulfonate ionization states .
- Quantum Chemical Calculations: Perform TD-DFT simulations to correlate experimental spectra with electronic transitions .
Q. How can sulfonate group interactions with metal ions be quantified in aqueous systems?
- Answer:
- Titrimetry: Titrate with standardized metal ion solutions (e.g., Fe²⁺/Fe³⁺) using sulfosalicylic acid as an indicator .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics by injecting metal ions into sulfonate solutions.
- X-ray Absorption Spectroscopy (XAS): Analyze coordination geometry at the sulfur K-edge .
Methodological Considerations for Data Reproducibility
Q. What protocols ensure consistent preparation of sulfonate-containing test solutions?
- Answer:
- Standardized Dissolution: Dissolve in freshly boiled, deionized water to prevent CO₂ interference.
- Oxygen Exclusion: Sparge solutions with nitrogen to avoid oxidation of sulfonate groups.
- Storage: Use amber glass vials at 4°C; validate stability weekly via UV-Vis .
Q. How to validate the absence of by-products in sulfonation reactions?
- Answer:
- Thin-Layer Chromatography (TLC): Use silica gel plates with a 3:1 ethyl acetate-methanol eluent; visualize under UV (254 nm).
- Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to detect trace impurities (<0.1% abundance).
- Ion Chromatography: Quantify sulfate/sulfite by-products using a Dionex IonPac AS11-HC column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
